1-morpholino-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone
Description
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Properties
IUPAC Name |
2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfonylindol-1-yl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c25-20(22-8-4-1-5-9-22)15-24-14-19(17-6-2-3-7-18(17)24)30(27,28)16-21(26)23-10-12-29-13-11-23/h2-3,6-7,14H,1,4-5,8-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHGAQFOVLJBKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Morpholino-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone, with CAS number 878058-35-6, is a compound of interest due to its potential biological activities. This compound features a morpholine ring and an indole sulfonamide structure, which are known to exhibit various pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory effects.
The molecular formula of this compound is , and it has a molecular weight of 433.5 g/mol. The compound's structure includes key functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 433.5 g/mol |
| IUPAC Name | 1-morpholino-2-sulfonyl ethanone derivative |
| CAS Number | 878058-35-6 |
Anticancer Activity
The indole nucleus is well-documented for its anticancer properties, particularly in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the morpholine and sulfonamide groups may enhance these effects by improving solubility and bioavailability. Preliminary molecular docking studies indicate that such compounds can interact favorably with targets involved in cancer cell proliferation .
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of morpholine derivatives in inhibiting acetylcholinesterase (AChE) and urease enzymes. For example, compounds structurally related to 1-morpholino-2-sulfonyl ethanone exhibited strong AChE inhibitory activity with IC50 values ranging from to , indicating a promising avenue for therapeutic applications in neurodegenerative diseases .
Case Studies and Research Findings
Several research initiatives have explored the biological activities of sulfonamide derivatives:
- Antibacterial Screening : A series of synthesized piperidine derivatives were tested for antibacterial activity against Salmonella typhi and Bacillus subtilis, showing moderate to strong effects .
- Molecular Docking Studies : Research involving molecular docking has revealed that compounds similar to 1-morpholino derivatives can effectively bind to target proteins associated with cancer progression .
- In Vivo Studies : Future research should focus on in vivo evaluations to confirm the efficacy of these compounds in living organisms, which is critical for assessing their therapeutic potential.
Q & A
Q. What challenges arise when scaling up synthesis, and how can they be mitigated?
- Scale-Up Issues :
- Exothermic Reactions : Use flow chemistry for sulfonation to control heat dissipation .
- Purification : Switch from column chromatography to crystallization (optimize solvent ratios for high yield) .
- Quality Control : Implement in-line PAT (process analytical technology) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
